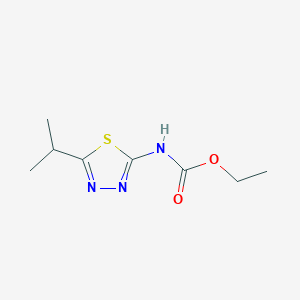
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide, also known as ETMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This molecule is a member of the thiadiazole family, which is known for its diverse range of biological activities. ETMN has been found to exhibit a variety of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cell growth and survival. Specifically, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has been found to inhibit the activity of AKT, a protein kinase that plays a critical role in cell proliferation and survival. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has been shown to possess anti-inflammatory and anti-oxidant properties. It has also been found to inhibit the activity of enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has several advantages as a research tool. It is relatively easy to synthesize and has been optimized for high purity and yield. Additionally, it exhibits a diverse range of pharmacological properties, making it useful for studying a variety of biological processes. However, there are also limitations to its use. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Additionally, its mechanism of action is not fully elucidated, which may hinder its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide. One area of interest is the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide-based therapies for cancer. Further studies are needed to better understand the mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide and its pharmacokinetic properties in vivo. Additionally, studies are needed to evaluate the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide in animal models and human clinical trials. Other potential future directions include the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide's effects on metabolic disorders and the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide-based imaging agents for use in diagnostic imaging.
Métodos De Síntesis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide can be synthesized through a multistep process that involves the condensation of 2-naphthylamine with ethyl chloroacetate to form a naphthylamide intermediate. The intermediate is then reacted with thiosemicarbazide to yield the thiadiazole ring, which is subsequently methylated to produce N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide. The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has been optimized to yield high purity and yield, making it suitable for use in biomedical research.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has been found to inhibit tumor growth in animal models of cancer. These findings suggest that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide may have therapeutic potential as an anti-cancer agent.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-3-14-18-19-16(22-14)17-15(20)12-8-10-6-4-5-7-11(10)9-13(12)21-2/h4-9H,3H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKKRXVYYJAYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxynaphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)





![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)

